

An In-Depth Technical Guide to the Anti-Angiogenic Properties of STX140

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-angiogenic properties of **STX140**, a potent, orally bioavailable small molecule. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the methodologies for critical experiments. This guide is intended to serve as a resource for professionals in oncology and drug development investigating novel anti-angiogenic therapies.

Mechanism of Action

STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate) is a sulfamoylated derivative of 2-methoxyestradiol, designed to overcome the poor bioavailability of its parent compound. Its anti-angiogenic activity stems from a multi-targeted mechanism, primarily initiated by its function as a microtubule disruptor.

Microtubule Disruption, Cell Cycle Arrest, and Apoptosis

As a microtubule-targeting agent, **STX140** disrupts microtubule dynamics, which is crucial for cell division and structural integrity. This disruption leads to an arrest of the cell cycle in the G2/M phase.[1][2] Prolonged cell cycle arrest ultimately triggers apoptosis (programmed cell death) in cancer cells and endothelial cells through the intrinsic mitochondrial pathway.[3][4] Studies have shown that **STX140** can induce apoptosis in various cancer cell lines, including those resistant to other microtubule inhibitors like taxanes.[2][5]



Modulation of the HIF-1α Pathway

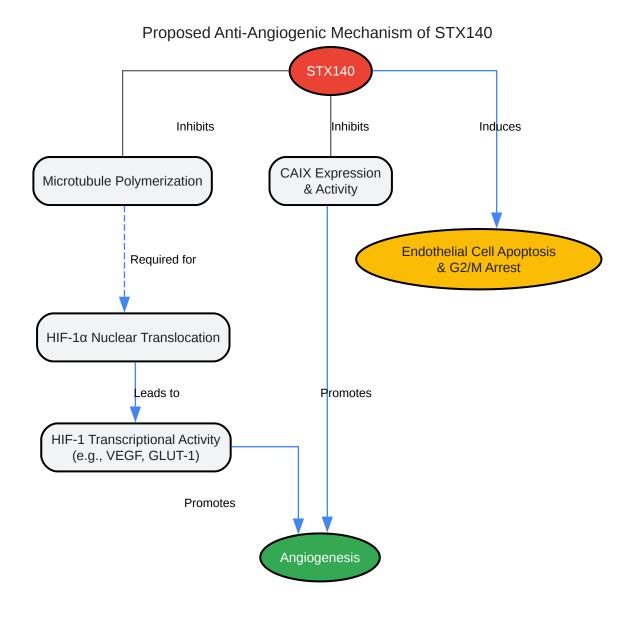
Tumor neo-angiogenesis is significantly regulated by the hypoxia-inducible factor 1 (HIF-1).[3] HIF-1 is a heterodimer consisting of a stable β subunit and a highly regulated α subunit (HIF-1 α). Under hypoxic conditions typical of a tumor microenvironment, HIF-1 α stabilizes, translocates to the nucleus, and activates the transcription of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[3]

Initial hypotheses suggested that **STX140**'s anti-angiogenic effects were mediated by the inhibition of HIF-1α. In vitro studies confirmed that **STX140** effectively blocks the hypoxic induction and nuclear accumulation of the HIF-1α protein.[6] However, further investigation revealed that **STX140** did not significantly alter the mRNA expression of most HIF-1α target genes, such as VEGF, GLUT-1, and PGK, in either cell cultures or in vivo tumor models.[3][6] This suggests that while **STX140** does impact HIF-1α protein localization, its downstream antiangiogenic effect is not primarily driven by the broad transcriptional inhibition of HIF-1.

Inhibition of Carbonic Anhydrase IX (CAIX)

A more significant finding is the specific downregulation of Carbonic Anhydrase IX (CAIX) by **STX140**.[3][6] CAIX is a HIF-1-regulated transmembrane enzyme that plays a critical role in pH regulation and tumor cell survival in hypoxic environments. Unlike other HIF-1 target genes, CAIX mRNA and protein expression were consistently and significantly reduced by **STX140** both in vitro and in vivo.[3][7] Therefore, the antitumor and anti-angiogenic activity of **STX140** is now considered to be largely HIF-1-independent and is, at least in part, mediated by the direct or indirect inhibition of CAIX expression and activity.[7]





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Proposed Anti-Angiogenic Mechanism of STX140.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of **STX140**.

Table 1: In Vitro Efficacy of STX140



Assay	Cell Line(s)	Concentration	Result	Reference(s)
HIF-1α Inhibition	MCF-7, MDA- MB-231	0.5 μΜ	Blocked hypoxic induction of HIF-1α protein.	[6]
CAIX mRNA Inhibition	MCF-7, MDA- MB-231	0.5 μΜ	Significantly reduced hypoxia-induced expression.	[6]
Cell Cycle Arrest	MCF-7 WT	500 nmol/L (48h)	45% of cells arrested in G2-M phase.	[2]
Apoptosis Induction	MCF-7 WT	500 nmol/L (72h)	2-fold increase in apoptotic cells vs. control.	[2]

| Cell Proliferation | MCF-7 WT | ~250 nmol/L | IC50 value. |[2] |

Table 2: In Vivo Efficacy of **STX140**

Assay Type	Animal Model	Dosing Regimen	Result	Reference(s)
Tumor Growth	MCF-7 & MDA- MB-231 Xenografts	20 mg/kg/day (p.o.)	Complete inhibition of tumor growth.	[6]
Tumor Growth	MCF-7 Xenograft	20 mg/kg/day (p.o.), 5 days/wk for 3 wks	53 ± 13% reduction in tumor volume.	[8]
Angiogenesis	Matrigel Plug (bFGF-induced)	20 mg/kg/day (p.o.) for 4 days	Complete inhibition of angiogenesis (p < 0.001).	[8]



| VEGFR-2 Levels | MCF-7 Xenograft | 20 mg/kg/day (p.o.) | Significant decrease in VEGFR-2 (Flk-1). |[8] |

Key Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the antiangiogenic properties of **STX140**.

In Vitro Assays

This assay quantifies the effect of **STX140** on the proliferation of endothelial cells (e.g., HUVECs).

- Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells/well in complete medium and allow them to adhere overnight.
- Treatment: Replace the medium with a fresh medium containing various concentrations of STX140 or a vehicle control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Quantification: Assess cell viability using a colorimetric assay such as MTT, MTS, or by using a fluorescent dye like Calcein AM. Read the absorbance or fluorescence on a plate reader.
- Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

This assay assesses the effect of STX140 on the directional migration of endothelial cells.[9]

- Monolayer Culture: Grow endothelial cells to a confluent monolayer in a 6-well or 12-well plate.
- Scratch/Wound Creation: Create a uniform "wound" or scratch through the monolayer using a sterile pipette tip.
- Washing: Gently wash the wells with PBS to remove detached cells.

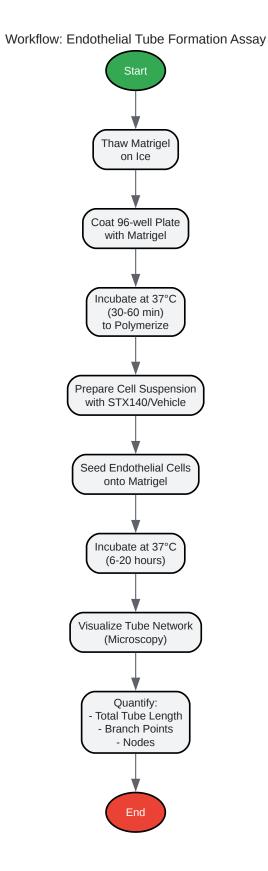


- Treatment: Add a medium containing the desired concentration of STX140 or a vehicle control.
- Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using an inverted microscope.
- Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure relative to the initial area to quantify cell migration.

This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[10][11][12]

- Matrigel Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100
 μL into each well of a pre-chilled 96-well plate.
- Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
- Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the desired concentration of **STX140** or a vehicle control.
- Plating: Seed 10,000-20,000 cells onto the surface of the polymerized Matrigel.
- Incubation: Incubate the plate for 6-20 hours at 37°C.
- Visualization & Quantification: Visualize the formation of tube-like networks using a phasecontrast microscope. Quantify angiogenesis by measuring parameters such as the number of nodes, total tube length, and number of branches using imaging software.





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Workflow: Endothelial Tube Formation Assay.



This protocol details the method used to assess **STX140**'s effect on HIF-1 α protein levels under hypoxic conditions.[3]

- Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7) and treat with 0.5 μM **STX140** under normoxia for 18 hours.
- Hypoxic Induction: Transfer the plates to a hypoxic chamber (1% O₂, 5% CO₂) for 6 hours.
- Protein Extraction: Harvest cells and perform nuclear and cytoplasmic protein fractionation using a suitable kit.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis: Resolve equal amounts of protein extract on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody. Use a loading control (e.g., Lamin B1 for nuclear fraction).
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Assays

This in vivo assay directly measures the formation of new blood vessels in response to an angiogenic stimulus.[8]

- Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF, 500 ng).
- Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of C57BL/6J mice. The Matrigel will form a solid plug.
- Treatment: Beginning 24 hours after injection, administer STX140 (e.g., 20 mg/kg) or vehicle control daily via oral gavage for 4-7 days.

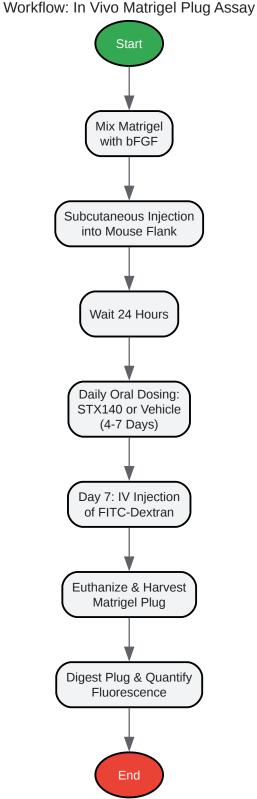
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- Vessel Visualization: On the final day, intravenously inject FITC-conjugated Dextran to label the functional vasculature.
- Plug Excision: After allowing the dye to circulate, euthanize the mice and excise the Matrigel plugs.
- Quantification: Digest the plugs using dispase. Quantify the incorporated FITC-Dextran using a spectrofluorometer. The fluorescence intensity is directly proportional to the degree of vascularization.





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Workflow: In Vivo Matrigel Plug Assay.



This model assesses the effect of **STX140** on the growth of human tumors in an immunodeficient mouse.[6][8]

- Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7, MDA-MB-231) into the flank of nude mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Treatment: Administer **STX140** (e.g., 20 mg/kg) or vehicle control daily via oral gavage.
- Monitoring: Measure tumor dimensions with calipers weekly and calculate tumor volume.
 Monitor animal body weight and general health.
- Endpoint Analysis: At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., RT-PCR for gene expression, immunohistochemistry for vessel density or protein markers like VEGFR-2).

Conclusion and Future Directions

STX140 demonstrates potent anti-angiogenic and antitumor activity through a multi-faceted mechanism. While it was initially investigated for its role in HIF- 1α inhibition, compelling evidence indicates its primary anti-angiogenic effects may be mediated through the downregulation of CAIX, independent of broad HIF-1 transcriptional changes. Its function as a microtubule disruptor contributes significantly to its efficacy by inducing cell cycle arrest and apoptosis in both tumor and endothelial cells.

The preclinical data, particularly its complete inhibition of bFGF-induced angiogenesis and significant tumor growth inhibition in xenograft models, underscore its potential as a therapeutic agent. Furthermore, its efficacy in taxane-resistant models highlights a key clinical advantage.

Future research should focus on:

 Further elucidating the precise molecular mechanism linking STX140 to CAIX downregulation.



- Investigating the efficacy of STX140 in combination with other cancer therapies, such as immunotherapy or standard chemotherapy.[13]
- Identifying predictive biomarkers to select patient populations most likely to respond to STX140 treatment.

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